N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide is a complex organic compound that features a unique structure combining an indole core with a bithiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide typically involves multiple steps:
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Formation of the Bithiophene Moiety: : The bithiophene unit can be synthesized through a coupling reaction of thiophene derivatives. For instance, 2,2’-bithiophene can be prepared by the oxidative coupling of thiophene using reagents like iron(III) chloride.
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Synthesis of the Indole Derivative: : The indole-2-carboxamide can be synthesized from indole-2-carboxylic acid through amidation reactions. This involves converting the carboxylic acid to an amide using reagents such as thionyl chloride followed by reaction with an amine.
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Coupling of Bithiophene and Indole Units: : The final step involves coupling the bithiophene moiety with the indole derivative. This can be achieved through a nucleophilic substitution reaction where the hydroxyethyl group on the bithiophene reacts with the carboxamide group on the indole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The bithiophene moiety can undergo oxidation reactions, forming sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : The compound can be reduced at the carboxamide group to form the corresponding amine. Reducing agents such as lithium aluminum hydride can be used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its indole core is of particular interest due to its presence in many biologically active compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. The indole and bithiophene units are known to exhibit various biological activities, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties are enhanced by the conjugated system of the bithiophene and indole units.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)-2-hydroxyethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The bithiophene unit can participate in electron transfer processes, making it useful in electronic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bithiophene
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S2/c22-16(18-6-5-17(25-18)13-7-8-24-11-13)10-20-19(23)15-9-12-3-1-2-4-14(12)21-15/h1-9,11,16,21-22H,10H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEABDMMSIJGSNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CC=C(S3)C4=CSC=C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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